Ganoderic Acid C2: A Technical Guide to its Chemical Profile and Therapeutic Potential
Ganoderic Acid C2: A Technical Guide to its Chemical Profile and Therapeutic Potential
Introduction: The Therapeutic Promise of a Lanostane Triterpenoid
From the ancient annals of traditional medicine to the forefront of modern pharmacology, the fruiting body of Ganoderma lucidum has been a subject of intense scientific scrutiny. Among the myriad of bioactive compounds isolated from this revered fungus, the lanostane-type triterpenoids, particularly Ganoderic Acid C2 (GA-C2), have emerged as a focal point for drug discovery and development. This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, and key biological activities of Ganoderic Acid C2, tailored for researchers, scientists, and drug development professionals. We will delve into the established methodologies for its isolation and characterization, and explore the molecular mechanisms underpinning its promising anticancer and anti-inflammatory properties.
I. Chemical Structure and Physicochemical Properties
Ganoderic Acid C2 is a highly oxygenated lanostane-type triterpenoid, a class of compounds known for their complex and diverse chemical structures.[1] Its unique structural features are pivotal to its biological activity.
The systematic IUPAC name for Ganoderic Acid C2 is (2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid.[2] The core of the molecule is a tetracyclic lanostane skeleton, characterized by a C30 backbone. Key functional groups that dictate its chemical behavior and biological interactions include hydroxyl groups at positions C-3, C-7, and C-15, and ketone groups at C-11 and within the heptanoic acid side chain.[2][3] The presence of a carboxylic acid group in the side chain is crucial for some of its biological activities.
A comprehensive summary of its chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | [2] |
| CAS Number | 103773-62-2 | [4] |
| Molecular Formula | C₃₀H₄₆O₇ | [2][3] |
| Molecular Weight | 518.7 g/mol | [3][4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. | [3][4] |
| SMILES String | CC(=O)O">C@H[C@H]1CC)O)C)O)C)C">C@@HO | [2] |
| InChI Key | RERVSJVGWKIGTJ-RQLZKMEDSA-N | [2] |
II. Isolation and Purification: A Step-by-Step Workflow
The isolation of Ganoderic Acid C2 from the fruiting bodies of Ganoderma species is a multi-step process that requires careful selection of extraction and chromatographic techniques to achieve high purity. The rationale behind this workflow is to progressively enrich the triterpenoid fraction and then separate the individual ganoderic acids based on their polarity.
Experimental Protocol: Isolation and Purification of Ganoderic Acid C2
-
Preparation of Raw Material:
-
Action: Obtain dried fruiting bodies of Ganoderma lucidum. Grind the material into a fine powder (e.g., to pass through a 0.08 mm mesh).
-
Causality: Grinding increases the surface area of the fungal material, facilitating more efficient extraction of the intracellular triterpenoids by the solvent.
-
-
Solvent Extraction:
-
Action: The powdered Ganoderma is typically extracted with an organic solvent. A common and effective method involves soaking the powder in 95% ethanol at 60°C for 2 hours with a solid-to-liquid ratio of 1:20 (w/v).[5] This process is usually repeated two to three times to maximize the yield.
-
Causality: Ethanol is chosen for its ability to dissolve a wide range of organic compounds, including the moderately polar triterpenoids. The elevated temperature increases the solubility and diffusion rate of the target compounds. Repeating the extraction ensures near-complete recovery of the ganoderic acids from the plant matrix.
-
-
Preliminary Purification:
-
Action: The combined ethanol extracts are filtered and then concentrated under reduced pressure at a temperature around 50°C to remove the ethanol.[5] The resulting crude extract is then often partitioned with a solvent like ethyl acetate to create an acidic ethyl acetate soluble material (AESM).[6]
-
Causality: Concentration under reduced pressure prevents the thermal degradation of the heat-sensitive triterpenoids. Solvent partitioning with ethyl acetate helps to separate the desired triterpenoids from more polar compounds like polysaccharides and proteins, thus enriching the target fraction.
-
-
Chromatographic Separation:
-
Action: The AESM is subjected to column chromatography, typically using a silica gel stationary phase. A gradient elution is employed, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent like acetone or methanol.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Causality: Silica gel chromatography separates compounds based on their polarity. The gradient elution allows for the sequential separation of different classes of compounds, with the less polar compounds eluting first. TLC is a rapid and effective way to monitor the separation and identify the fractions containing the desired ganoderic acids.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Action: Fractions containing Ganoderic Acid C2 are pooled, concentrated, and further purified using preparative Reverse-Phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% acetic acid).[6][8] The elution can be isocratic or a gradient. Detection is typically performed using a UV detector at around 252 nm.[6]
-
Causality: RP-HPLC offers high resolution and is ideal for separating structurally similar compounds like different ganoderic acids. The C18 stationary phase separates molecules based on their hydrophobicity. Acetonitrile is a common organic modifier, and the addition of a small amount of acid improves peak shape and resolution for acidic compounds like ganoderic acids. The UV detection wavelength of 252 nm is chosen based on the chromophores present in the ganoderic acid structure.
-
-
Crystallization and Characterization:
-
Action: The purified Ganoderic Acid C2 fraction from HPLC is concentrated, and the compound is often crystallized from a suitable solvent mixture (e.g., chloroform-methanol).[7] The final structure and purity are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).[9][10]
-
Causality: Crystallization is a final purification step that can yield highly pure compound. Spectroscopic analysis provides definitive structural information. NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, while mass spectrometry determines the molecular weight and fragmentation pattern, confirming the identity of the isolated compound.[8]
-
III. Biological Activities and Mechanisms of Action
Ganoderic Acid C2 exhibits a spectrum of pharmacological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
A. Anticancer Activity
Ganoderic Acid C2 has demonstrated significant potential as an anti-tumor agent.[11] Its cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Mechanism of Action: Targeting the STAT3 and TNF Signaling Pathways
Recent studies have identified the Signal Transducer and Activator of Transcription 3 (STAT3) and Tumor Necrosis Factor (TNF) as core targets of Ganoderic Acid C2.[4][12] The STAT3 signaling pathway is often constitutively activated in many types of cancer, promoting cell survival, proliferation, and angiogenesis. Ganoderic Acid C2 has been shown to inhibit the phosphorylation of STAT3, thereby downregulating the expression of its downstream target genes, which include anti-apoptotic proteins and cell cycle regulators.[2][13][14]
Furthermore, Ganoderic Acid C2 can modulate the TNF signaling pathway. TNF-α, a pro-inflammatory cytokine, can also promote tumor growth and metastasis. By interacting with TNF, Ganoderic Acid C2 can interfere with its signaling cascade, leading to a reduction in the inflammatory tumor microenvironment.[4][12]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., 1,000 to 100,000 cells per well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]
-
Causality: This initial incubation period ensures that the cells are in a healthy, actively growing state before the introduction of the test compound.
-
-
Compound Treatment:
-
Action: Treat the cells with varying concentrations of Ganoderic Acid C2 and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Causality: A dose-response and time-course experiment is crucial to determine the concentration and duration at which Ganoderic Acid C2 exerts its cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Action: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][17]
-
Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Action: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Causality: The absorbance is directly proportional to the amount of formazan, and therefore, to the number of viable cells. The percentage of cell viability can be calculated relative to the vehicle control.
-
B. Anti-inflammatory Activity
Ganoderic Acid C2 also possesses potent anti-inflammatory properties.[4] Chronic inflammation is a key driver of many diseases, including cancer. The ability of Ganoderic Acid C2 to quell inflammatory responses further enhances its therapeutic potential.
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of ganoderic acids are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19][20] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21]
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ganoderic Acid C2 can inhibit this cascade, potentially by preventing the phosphorylation of IKK or IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of inflammatory mediators.[21]
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory activity of Ganoderic Acid C2 can be evaluated in vitro by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture and Stimulation:
-
Action: Culture RAW 264.7 macrophages and pre-treat them with various concentrations of Ganoderic Acid C2 for a specified time (e.g., 1-2 hours). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Causality: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, inducing a strong inflammatory response. Pre-treatment with Ganoderic Acid C2 allows for the assessment of its ability to prevent this inflammatory activation.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Action: After the stimulation period, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Causality: NO is a key inflammatory mediator produced by iNOS. The Griess assay is a simple and sensitive colorimetric method to quantify NO production.
-
-
Quantification of Pro-inflammatory Cytokines:
-
Action: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).[22]
-
Causality: ELISAs are highly specific and sensitive immunoassays that allow for the precise quantification of individual cytokine concentrations.
-
-
Analysis of Protein Expression (Western Blot):
-
Action: Lyse the cells and perform Western blotting to determine the protein expression levels of key inflammatory enzymes like iNOS and COX-2.[23]
-
Causality: Western blotting allows for the visualization and quantification of specific proteins, providing direct evidence of whether Ganoderic Acid C2 inhibits the expression of these key inflammatory enzymes.
-
IV. Conclusion and Future Directions
Ganoderic Acid C2 stands out as a promising natural product with well-defined anticancer and anti-inflammatory properties. Its multifaceted mechanism of action, targeting key signaling pathways such as STAT3, TNF, and NF-κB, makes it an attractive candidate for further preclinical and clinical investigation. The established protocols for its isolation, purification, and characterization provide a solid foundation for researchers to obtain high-purity material for their studies.
Future research should focus on optimizing the extraction and purification processes to improve yields and reduce costs, which is crucial for potential large-scale production. Further elucidation of its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety is warranted. Additionally, exploring the potential synergistic effects of Ganoderic Acid C2 with existing chemotherapeutic agents could open new avenues for combination therapies with improved efficacy and reduced side effects. The continued exploration of this fascinating molecule holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases.
V. References
-
Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning. PubMed. [Link]
-
Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways. National Institutes of Health. [Link]
-
Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation. ResearchGate. [Link]
-
Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells. National Center for Biotechnology Information. [Link]
-
Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning. Europe PMC. [Link]
-
Ganoderic Acid C2. PubChem. [Link]
-
Qualitative analysis of ganoderic acids in Ganoderma lucidum from Iran and China by RP-HPLC and electrospray ionisation-mass spectrometry (ESI-MS). CABI Digital Library. [Link]
-
Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. PubMed. [Link]
-
Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. PubMed. [Link]
-
Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]
-
Ganoderic acid C2. FooDB. [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. MDPI. [Link]
-
Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation. National Institutes of Health. [Link]
-
Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. National Center for Biotechnology Information. [Link]
-
Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo. National Center for Biotechnology Information. [Link]
-
Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]
-
Direct C-13 NMR Detection in HPLC Hyphenation Mode: Analysis of Ganoderma lucidum Terpenoids. ResearchGate. [Link]
-
The Pressure Enhances the Extraction Yield of Total Triterpenoids from Ganoderma Lucidum. ResearchGate. [Link]
-
Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. National Center for Biotechnology Information. [Link]
-
The inflammatory markers iNOS, NO, COX-2 and PGE2. ResearchGate. [Link]
-
HPLC chromatograms for the ganoderic acids C 2 (A) and B (B). ResearchGate. [Link]
-
Isolation and Quantification of Triterpenoid Acids from Ganoderma applanatum of Istrian Origin. ResearchGate. [Link]
-
Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Semantic Scholar. [Link]
-
Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodo. SciSpace. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. [Link]
-
Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake. National Center for Biotechnology Information. [Link]
-
A Review of Ganoderma Triterpenoids and Their Bioactivities. National Center for Biotechnology Information. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
[Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum]. PubMed. [Link]
-
OPTIMIZATION OF TRITERPENES EXTRACTION FROM Ganoderma lucidum BY SUPERCRITICAL CARBON DIOXIDE. VJOL. [Link]
-
Method for extracting ganoderic acid A from ganoderma lucidum. Google Patents.
-
Quality evaluation of commercial products of Ganoderma lucidummade from its fruiting body and spore. AKJournals. [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Structural characterization of minor metabolites and pharmacokinetics of ganoderic acid C2 in rat plasma by HPLC coupled with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Ganoderma Lucidum Fruiting Body Powder. USP-NF. [Link]
-
Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLOS One. [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale. [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Hilaris Publisher. [Link]
-
Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation. PubMed. [Link]
-
Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways. PubMed. [Link]
Sources
- 1. Ganoderic acid targeting nuclear factor erythroid 2-related factor 2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
